N-{4-[1,9-dioxo-8-(pyridin-2-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide
Description
This compound features a fused pyrido-naphthyridine core with a pyridin-2-yl substituent at position 8 and an acetamide group at the para-position of the phenyl ring. Its structural complexity arises from the fused bicyclic system, which distinguishes it from simpler heterocyclic acetamide derivatives.
Properties
IUPAC Name |
N-[4-(1,9-dioxo-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridin-8-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3/c1-15(30)26-16-5-7-17(8-6-16)28-12-9-20-18(23(28)31)14-19-21(27-20)10-13-29(24(19)32)22-4-2-3-11-25-22/h2-14H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDBZOAHAPHXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1,9-dioxo-8-(pyridin-2-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and naphthyridine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, using advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1,9-dioxo-8-(pyridin-2-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-{4-[1,9-dioxo-8-(pyridin-2-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[1,9-dioxo-8-(pyridin-2-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and analogs from the provided evidence:
Key Observations :
- The target compound’s fused pyrido-naphthyridine core is structurally distinct from the thieno-pyrimidine () or dihydropyrimidine () scaffolds in analogs.
- Substituents such as dichlorophenyl () or phenoxyphenyl () introduce steric and electronic variations, while the pyridinyl group in the target may enhance π-π stacking interactions .
Physicochemical Properties
Key Observations :
- Higher melting points in dichlorophenyl derivatives (: 230°C) suggest stronger intermolecular forces due to halogenated substituents .
- The target compound’s fused aromatic system may result in even higher thermal stability compared to analogs.
- IR data in confirms dual carbonyl groups (1,730 and 1,690 cm⁻¹), absent in simpler analogs .
Biological Activity
N-{4-[1,9-dioxo-8-(pyridin-2-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide is a complex organic compound that belongs to the class of naphthyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features of naphthyridine derivatives often correlate with diverse pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have reported IC50 values ranging from 10.47 to 15.03 μg/mL for related naphthyridine compounds against non-small cell lung cancer and cervical cancer cell lines .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Aaptamine | H1299 (Lung) | 10.47 |
| Aaptamine | A549 (Lung) | 15.03 |
| Aaptamine | HeLa (Cervical) | 12.00 |
The mechanism of action often involves intercalation into DNA and induction of apoptosis through p53-independent pathways .
Antimicrobial Activity
Naphthyridine derivatives have also shown promising antimicrobial activities. For instance, certain compounds exhibit effectiveness against bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Neuroprotective Effects
Research indicates that some naphthyridines may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
A notable study investigated the efficacy of a related naphthyridine compound in a mouse model of leishmaniasis. The compound was administered intraperitoneally at a dosage of 50 mg/kg twice daily for five days post-infection. Results showed a significant reduction in parasite load in liver tissues compared to controls .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use multi-step synthetic routes involving condensation, cyclization, and functional group protection/deprotection steps. For example, refluxing with HPLC-grade ethanol for extended periods (e.g., 48 hours) can enhance reaction completion .
- Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography can isolate the target compound. Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature gradients .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, NHCO groups at δ 10.1 ppm) and coupling constants to verify substituent positions .
- LC-MS : Confirm molecular weight (e.g., m/z 376.0 [M+H]+ in similar compounds) and detect impurities .
- Elemental Analysis : Validate empirical formulas (e.g., C, N, S content within 0.1% of theoretical values) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search algorithms) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Use quantum chemical calculations (e.g., Gaussian 09) to model electronic properties (HOMO-LUMO gaps) and predict reactivity at specific functional groups (e.g., pyridine or acetamide moieties) .
- Employ ICReDD’s reaction path search tools to simulate synthetic pathways and prioritize experiments based on energy barriers or regioselectivity trends .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Perform dose-response curves in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to distinguish direct target engagement from off-target effects.
- Validate results using orthogonal techniques (e.g., SPR for binding affinity, Western blotting for downstream signaling) .
Q. How can researchers elucidate the role of the pyridine ring in modulating pharmacokinetic properties?
Methodological Answer:
- Conduct SAR studies : Synthesize analogs with substituted pyridines (e.g., 4-methylphenyl or halogenated variants) and compare solubility, metabolic stability (via liver microsomes), and membrane permeability (Caco-2 assays) .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes or efflux transporters .
Experimental Design & Data Analysis
Q. What experimental frameworks address low reproducibility in synthetic yields?
Methodological Answer:
- Apply Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading, solvent ratio). Central composite designs can identify optimal conditions while minimizing trials .
- Implement process analytical technology (PAT) for real-time monitoring of reaction parameters .
Q. How can researchers validate the purity of this compound when traditional methods (e.g., HPLC) show unresolved peaks?
Methodological Answer:
- Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocyclic regions .
- Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., isotopic patterns or adducts) .
Interdisciplinary Approaches
Q. What green chemistry principles can reduce waste in large-scale synthesis?
Methodological Answer:
- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Employ catalytic methods (e.g., Pd-mediated cross-coupling) to reduce stoichiometric reagent use .
Q. How can machine learning models predict synthetic pathways for novel analogs?
Methodological Answer:
- Train models on reaction databases (e.g., Reaxys) using descriptors like atom environments, bond orders, and thermodynamic data.
- Validate predictions with small-scale automated synthesis platforms (e.g., Chemspeed) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
